2-bromo-N-cyclohexyl-5-fluorobenzamide
Overview
Description
2-bromo-N-cyclohexyl-5-fluorobenzamide is a useful research compound. Its molecular formula is C13H15BrFNO and its molecular weight is 300.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and In Vivo Evaluation of High-Affinity Sigma-2 Receptor Ligands A study focused on the synthesis and in vivo evaluation of high-affinity sigma-2 receptor ligands, comparing two newly synthesized compounds with 3'-deoxy-3'-(18)F-fluorothymidine ((18)F-FLT) in tumor imaging and biodistribution studies. The compounds demonstrated significant uptake in tumor tissues, indicating potential applications in tumor imaging and as PET radiotracers for solid tumors (Rowland et al., 2006).
Electrochemical Methods in Organic Synthesis Research on the electrochemical reduction of 2-bromo-N-methyl-N-naphthylbenzamide explored alternative methods for organic synthesis, showing that electrochemical reactions can offer distinct pathways compared to photochemical methods, with implications for synthesizing complex organic compounds (Begley & Grimshaw, 1977).
Antimutagenic and Antioxidant Activities of Fluorobenzamidines A series of bichalcophene fluorobenzamidines was synthesized and evaluated for antimutagenic and antioxidant activities, providing insights into the structural-activity relationships of these compounds and their potential in anticancer studies (Hussin et al., 2014).
Iron-Catalyzed Fluorination of Benzamides An iron-catalyzed method for the fluorination of benzamides demonstrated a mild approach to modifying aromatic compounds, offering a metal-based alternative to traditional halogenation reactions and expanding the toolkit for synthesizing fluorinated organic molecules (Groendyke et al., 2016).
Photobleaching and Reactive Oxygen Species A study on the photobleaching of organic fluorophores highlighted the role of reactive oxygen species in this process, providing valuable information for the design of more stable fluorescent compounds for biological imaging and analytical applications (Zheng et al., 2014).
Properties
IUPAC Name |
2-bromo-N-cyclohexyl-5-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFOWVQMXBGYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429293 | |
Record name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-99-4 | |
Record name | Benzamide, 2-bromo-N-cyclohexyl-5-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-N-cyclohexyl-5-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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